N-ethyl-5-methyl-1H-pyrazol-3-amine chemical structure and properties
N-ethyl-5-methyl-1H-pyrazol-3-amine chemical structure and properties
This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and medicinal chemistry applications of N-ethyl-5-methyl-1H-pyrazol-3-amine .
Executive Summary
N-ethyl-5-methyl-1H-pyrazol-3-amine (CAS: 116545-20-1) is a functionalized aminopyrazole scaffold widely utilized in medicinal chemistry as a pharmacophore for kinase inhibitors and a precursor in the synthesis of fused heterocyclic systems.[1][2] Its structural versatility stems from the pyrazole ring's amphoteric nature and the secondary exocyclic amine, which serves as a critical hydrogen bond donor/acceptor in ligand-protein interactions. This guide provides a comprehensive analysis of its molecular architecture, validated synthetic protocols, and handling requirements.
Chemical Identity & Structural Analysis[5][6][7][8][9]
Nomenclature and Identifiers
The compound is formally designated as N-ethyl-5-methyl-1H-pyrazol-3-amine .[2] It is crucial to distinguish it from its isomers (e.g., 1-ethyl-5-methyl-pyrazol-3-amine) where the ethyl group is attached to the ring nitrogen rather than the exocyclic amine.
| Property | Specification |
| CAS Registry Number | 116545-20-1 |
| IUPAC Name | N-ethyl-5-methyl-1H-pyrazol-3-amine |
| Molecular Formula | C₆H₁₁N₃ |
| Molecular Weight | 125.17 g/mol |
| SMILES | CCNC1=CC(C)=NN1 |
| InChI Key | BOTXQJAHRCGJEG-UHFFFAOYSA-N (Analogous base key) |
| Appearance | Off-white to pale yellow solid |
Tautomeric Equilibrium
A defining feature of 3-aminopyrazoles is their annular tautomerism. In solution, the compound exists in a rapid equilibrium between the 1H-tautomer and the 2H-tautomer . Additionally, the exocyclic amine can participate in amino-imino tautomerism, although the amino form is thermodynamically predominant in the ground state.
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Tautomer A (3-amino): The canonical form, preferred in polar protic solvents.
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Tautomer B (5-amino): Often observed when N1 is unsubstituted; the "3-amino" and "5-amino" designations depend on the numbering priority of the NH in the ring.
Critical Insight: In drug design, the specific tautomer bound by a target protein (e.g., a kinase hinge region) may differ from the major solution-phase tautomer. Co-crystallization studies often reveal the pyrazole acting as a bidentate H-bond donor/acceptor pair.
Physicochemical Profile
The physicochemical properties of N-ethyl-5-methyl-1H-pyrazol-3-amine dictate its behavior in biological assays and formulation.
| Parameter | Value (Experimental/Predicted) | Context |
| LogP | 0.3 ± 0.2 | Hydrophilic; good aqueous solubility. |
| pKa (Pyrazolium) | ~2.5 | Weakly basic ring nitrogens. |
| pKa (Amine) | ~4.5 - 5.0 | The exocyclic nitrogen is less basic than aliphatic amines due to conjugation with the heteroaromatic ring. |
| pKa (NH Acid) | ~14.0 | The ring NH is weakly acidic, allowing deprotonation by strong bases (NaH, KOtBu). |
| H-Bond Donors | 2 | Ring NH and Exocyclic NH. |
| H-Bond Acceptors | 2 | Ring N (imine-like) and Exocyclic N. |
Synthetic Methodologies
Two primary strategies exist for synthesizing this scaffold.[3][4] The Enaminonitrile Route is preferred for its regioselectivity and scalability, avoiding the mixture of isomers often seen in direct alkylation methods.
Route A: Cyclocondensation (The Authoritative Protocol)
This route constructs the pyrazole ring after the N-ethyl group is already in place, ensuring 100% regioselectivity for the exocyclic amine.
Mechanism:
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Precursor Formation: Reaction of 3-aminocrotononitrile (or acetoacetonitrile) with ethylamine to form 3-(ethylamino)but-2-enenitrile .
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Cyclization: Condensation of the enaminonitrile with hydrazine hydrate.
Step-by-Step Protocol:
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Reagents: 3-aminocrotononitrile (1.0 eq), Ethylamine (70% aq. solution, 3.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).
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Step 1 (Transamination): Reflux 3-aminocrotononitrile with excess ethylamine in ethanol for 4–6 hours. Monitor by TLC for the disappearance of starting material. Concentrate to yield the intermediate 3-(ethylamino)but-2-enenitrile.
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Step 2 (Ring Closure): Dissolve the intermediate in ethanol. Add hydrazine hydrate dropwise at 0°C.
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Reaction: Heat the mixture to reflux for 3–5 hours.
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Workup: Cool to room temperature. Concentrate under reduced pressure. The residue is often an oil that solidifies upon standing or trituration with diethyl ether/hexanes.
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Purification: Recrystallization from EtOAc/Hexane or flash chromatography (DCM:MeOH 95:5).
Route B: Reductive Amination
Useful if starting from the commercially available 5-methyl-1H-pyrazol-3-amine .
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Reagents: 5-methyl-1H-pyrazol-3-amine, Acetaldehyde, Sodium Triacetoxyborohydride (STAB), DCE/AcOH.
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Protocol: Treat the amine with acetaldehyde (1.0 eq) in DCE containing 1% AcOH. Stir for 1 hour, then add STAB (1.5 eq).
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Note: This method may yield dialkylated byproducts (N,N-diethyl) if stoichiometry is not strictly controlled.
Visualization of Synthetic Logic
Figure 1: Regioselective synthesis workflow via the enaminonitrile intermediate, avoiding N-ring alkylation side products.
Medicinal Chemistry Utility
Pharmacophore Features
The N-ethyl-5-methyl-1H-pyrazol-3-amine scaffold is a "privileged structure" in kinase drug discovery.
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Hinge Binding: The pyrazole nitrogen (N2) and the exocyclic NH often form a bidentate hydrogen bond motif with the hinge region of ATP-binding pockets in kinases (e.g., CDK, p38 MAPK, Aurora kinases).
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Lipophilic Contact: The 5-methyl group often occupies a small hydrophobic pocket (gatekeeper region), while the N-ethyl group can vector towards the solvent front or interact with the ribose-binding pocket.
Bioisosterism
This moiety often serves as a bioisostere for:
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Thiazole-2-amines: Similar H-bonding geometry but different electronics.
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Pyridine-2-amines: The pyrazole is more acidic and offers different solubility profiles.
Safety & Handling
While specific toxicological data for this exact derivative is limited, handling should follow protocols for general aminopyrazoles.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal: Warning.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aminopyrazoles can darken (oxidize) upon prolonged exposure to air and light.
References
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BLD Pharm. (2025).[5] N-Ethyl-5-methyl-1H-pyrazol-3-amine Product Specifications. Retrieved from
- Elguero, J., et al. (2000). Tautomerism in Pyrazoles and Related Azoles. Advances in Heterocyclic Chemistry.
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93146, 5-Methyl-1H-pyrazol-3-amine. Retrieved from
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AA Blocks. (2025). Chemical Catalog: N-Ethyl-5-methyl-1H-pyrazol-3-amine. Retrieved from
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Organic Chemistry Portal. (2024). Synthesis of Pyrazoles via Condensation of Hydrazines. Retrieved from
